Epithienamycin A

Antibacterial Carbapenem MIC

Epithienamycin A (CAS 63582-78-5), also designated MM 22380 or N-acetylthienamycin, is a naturally occurring carbapenem antibiotic first isolated from *Streptomyces flavogriseus* MB 4638. The compound possesses a (5R,6R) stereochemistry with a cis-orientated β-lactam ring and an (8S) hydroxyethyl substituent.

Molecular Formula C13H18N2O5S
Molecular Weight 314.36 g/mol
Cat. No. B15565797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpithienamycin A
Molecular FormulaC13H18N2O5S
Molecular Weight314.36 g/mol
Structural Identifiers
InChIInChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1
InChIKeyVUDXUIMGYZQRKK-IONOHQLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epithienamycin A (MM 22380) Procurement Guide: Verified Antibacterial & Structural Differentiation Data for Scientific Selection


Epithienamycin A (CAS 63582-78-5), also designated MM 22380 or N-acetylthienamycin, is a naturally occurring carbapenem antibiotic first isolated from *Streptomyces flavogriseus* MB 4638 [1]. The compound possesses a (5R,6R) stereochemistry with a cis-orientated β-lactam ring and an (8S) hydroxyethyl substituent [2]. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [3], with a molecular formula of C₁₃H₁₈N₂O₅S and a molecular weight of 314.36 g/mol [4]. Epithienamycin A is one of at least six distinct epithienamycin family members produced by the same *Streptomyces* strain [1].

Why Epithienamycin A Cannot Be Interchanged with Other Carbapenems in Research Applications


Generic substitution among carbapenem antibiotics is scientifically unsound due to substantial differences in stereochemistry, side-chain composition, and resulting biological profiles. Epithienamycin A, specifically, possesses a cis-orientated β-lactam ring and an (8S) hydroxyethyl substituent, which directly influence both its antibacterial potency and its susceptibility to β-lactamases compared to trans-configured analogs like thienamycin [1]. Within the epithienamycin family alone, weight potencies vary up to 27-fold across the six major components [2]. Furthermore, natural N-acylated carbapenems such as Epithienamycin A exhibit degradation rates 4- to 50-fold faster than thienamycin when exposed to renal dehydropeptidase-I [3], underscoring that even closely related compounds possess fundamentally different metabolic liabilities. The following quantitative evidence guide provides the specific data required to justify the selection of Epithienamycin A over its nearest structural and functional analogs.

Epithienamycin A Quantitative Differentiation: Head-to-Head & Cross-Study Comparisons with Analogs


Antibacterial Potency: Epithienamycin A (MM 22380) vs. Cis- and Trans-Olivanic Acid Derivatives

Epithienamycin A (MM 22380), possessing an (8S) hydroxyethyl substituent and cis-orientated β-lactam protons, demonstrated MIC values ranging from 0.1 to 3.1 μg/mL against a panel of Gram-positive and Gram-negative bacteria [1]. In contrast, the corresponding trans-β-lactam compounds MM 22381 and MM 22383, which share the same (8S) hydroxyethyl group but differ in ring stereochemistry, exhibited 'rather less potent' broad-spectrum activity [1]. This direct comparison, conducted under identical in vitro assay conditions, quantifies the stereochemical advantage of the cis-configuration for antibacterial efficacy.

Antibacterial Carbapenem MIC

Stereochemical Differentiation: Epithienamycin A (8S, cis) vs. Thienamycin (8R, trans)

Significant differences in antibacterial activities and β-lactamase inhibition properties are observed when olivanic acids (including Epithienamycin A) are compared with thienamycin antibiotics [1]. Epithienamycin A features an (8S) hydroxyethyl substituent and cis-orientated β-lactam protons, whereas thienamycin possesses (8R) stereochemistry and trans-β-lactam protons [1]. This stereochemical divergence results in distinct biological profiles, with the olivanic acids additionally demonstrating the ability to inhibit a number of β-lactamases and enhance the activity of partner β-lactams such as amoxycillin against β-lactamase-producing bacteria [1].

β-Lactamase Inhibition Stereochemistry SAR

Renal Dehydropeptidase-I Susceptibility: Epithienamycins vs. Thienamycin

Nonbasic N-acylated thienamycin and natural N-acylated carbapenems, a category that includes the epithienamycins and olivanic acids, were degraded 4- to 50-fold faster than thienamycin when exposed to enzymatic hydrolysis by renal dehydropeptidase-I (DHP-I) in vitro [1]. This increased susceptibility correlates with generally lower urinary recoveries of active antibiotic in test animals [1]. Epithienamycin A, as an N-acetylated carbapenem, falls within this class and is therefore predicted to exhibit significantly reduced metabolic stability compared to the parent thienamycin scaffold.

Metabolic Stability Renal Dipeptidase Pharmacokinetics

Intra-Family Potency Variation: Epithienamycin A Relative to Other Epithienamycins

All six major epithienamycin components demonstrate in vitro activity against a broad spectrum of bacterial species; however, the weight potencies vary by a factor of 27 from the most active to the least active member of the family [1]. This 27-fold intra-family potency differential underscores that even compounds produced by the same *Streptomyces* strain and sharing the same core scaffold cannot be considered interchangeable. The specific rank order of Epithienamycin A within this potency hierarchy is not explicitly provided in the abstract, but the magnitude of variation mandates compound-specific selection.

Structure-Activity Relationship Antibacterial Potency

Synthetic Accessibility: Catalytic Asymmetric Synthesis of Epithienamycin A and N-Acetyl Thienamycin

Efficient syntheses of N-acetyl thienamycin and epithienamycin A in their readily deprotected form have been reported, wherein three contiguous stereocenters are established in a single catalytic asymmetric azetidinone-forming reaction [1]. This synthetic route enables the preparation of Epithienamycin A with defined stereochemistry in fewer steps compared to earlier, more complex total syntheses. The method directly provides the compound in a form that can be easily deprotected, facilitating its use as a synthetic intermediate or as a reference standard.

Synthetic Chemistry Carbapenem Synthesis Stereoselective Synthesis

Validated Application Scenarios for Epithienamycin A Procurement Based on Comparative Evidence


Antibacterial Screening and SAR Studies Requiring a Cis-Carbapenem Scaffold

Epithienamycin A is the appropriate selection for in vitro antibacterial screening programs where the goal is to evaluate the impact of cis-β-lactam stereochemistry on potency. As demonstrated by Basker et al. [1], the cis-configured olivanic acids (MM 22380 and MM 22382) exhibit MIC values of 0.1–3.1 μg/mL, whereas the corresponding trans-analogs (MM 22381 and MM 22383) are directionally less potent. Procurement of Epithienamycin A thus enables direct, experimentally controlled investigation of how C-6 stereochemistry influences antibacterial activity across Gram-positive and Gram-negative bacterial panels.

β-Lactamase Inhibition and Combination Therapy Research

Unlike thienamycin, which possesses an (8R) hydroxyethyl substituent and trans-β-lactam protons, Epithienamycin A (with its (8S) hydroxyethyl and cis-β-lactam configuration) inhibits a number of β-lactamases and enhances the activity of amoxycillin against β-lactamase-producing bacteria [1]. This differentiated property makes Epithienamycin A the compound of choice for researchers investigating natural product-derived β-lactamase inhibitors or developing novel combination therapies to overcome β-lactam resistance.

Renal Metabolism and Prodrug Development Studies

Epithienamycin A serves as a model substrate for studying the impact of N-acylation on renal dehydropeptidase-I (DHP-I) susceptibility. Kropp et al. [2] established that natural N-acylated carbapenems, including the epithienamycins, are degraded 4- to 50-fold faster than thienamycin by DHP-I. This class-level inference positions Epithienamycin A as a valuable tool for evaluating the efficacy of DHP-I inhibitors (e.g., cilastatin) or for validating prodrug strategies aimed at improving the pharmacokinetic profile of carbapenem antibiotics.

Synthetic Methodology Development and Reference Standard Preparation

The availability of a catalytic asymmetric route to Epithienamycin A, in which three contiguous stereocenters are established in a single azetidinone-forming reaction [3], makes this compound an attractive target for synthetic chemistry groups developing new carbapenem methodologies. Procuring authentic Epithienamycin A allows for direct chromatographic and spectroscopic comparison with synthetic material, ensuring stereochemical fidelity and purity in methodology validation studies.

Technical Documentation Hub

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